6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-5-yl}-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Description
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Properties
IUPAC Name |
6-[2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-5-yl]-2,3,8,8a-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6OS2/c1-13-3-4-14(2)28(13)18-6-9-30-20(18)17-11-19-24-16(5-7-27(19)25-17)15-12-23-22-26(21(15)29)8-10-31-22/h3-7,9,11-12,22-23H,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAHGUWSLNWOSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C=CC(=NC4=C3)C5=CNC6N(C5=O)CCS6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-5-yl}-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic molecule with potential biological activities. Its structure incorporates various pharmacologically relevant moieties that may contribute to its therapeutic effects.
- Molecular Formula : C22H20N6OS2
- Molecular Weight : 448.57 g/mol
- CAS Number : 866143-96-6
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its potential as an anti-cancer agent and its effects on cellular processes.
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In a study evaluating the compound's effect on human cancer cell lines, it was found to inhibit cell growth in a dose-dependent manner. The IC50 values for different cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 15.0 |
| A549 (Lung) | 10.0 |
These results suggest that the compound may be a promising candidate for further development as an anti-cancer drug.
The proposed mechanisms include:
- Inhibition of Kinase Activity : The compound has shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : Evidence suggests that it activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Studies indicate that it causes G2/M phase arrest in cancer cells.
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Modifications to specific functional groups can enhance or diminish efficacy:
| Modification | Effect on Activity |
|---|---|
| Substituting thienyl with phenyl | Increased cytotoxicity |
| Altering the pyrimidine ring | Reduced kinase inhibition |
| Modifying the thiazole moiety | Enhanced apoptosis induction |
Preparation Methods
Pyrazolo[1,5-a]pyrimidine Core Construction
The pyrazolo[1,5-a]pyrimidine scaffold is synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-biselectrophiles. Recent advancements highlight the use of Cu(I)-catalyzed [4 + 2] cycloadditions for regioselective functionalization. For example, Ding et al. demonstrated that N-propargylic sulfonylhydrazones undergo cyclization with sulfonyl azides to form triazole intermediates, which subsequently undergo Diels–Alder reactions to yield pyrazolo[1,5-a]pyrimidines.
- React N-propargylic sulfonylhydrazone 61 (1.0 equiv) with sulfonyl azide (1.2 equiv) and CuCl (5 mol%) in DCM at 25°C.
- Heat intermediate 62 at 80°C to trigger intramolecular Diels–Alder cyclization, forming dihydro derivative 63 .
- Treat 63 with KOtBu in THF to eliminate H2O, yielding unsaturated pyrazolo[1,5-a]pyrimidine 69 (64% yield).
Introduction of the 2-Thienyl Group
The 2-thienyl substituent at position 2 is installed via Suzuki–Miyaura coupling or Ullmann-type cross-coupling . Patel et al. reported that brominated pyrazolo[1,5-a]pyrimidines react with 2-thienylboronic acid under Pd(PPh3)4 catalysis (2 mol%), K2CO3 base, and DME/H2O solvent at 80°C to afford biaryl products in 72–85% yields.
Preparation of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl Intermediate
Synthesis of 2,5-Dimethyl-1H-pyrrole
The 2,5-dimethylpyrrole subunit is synthesized via Au(I)-catalyzed hydroamination of 1,5-hexadiyne with NH3:
Thienyl-Pyrrole Hybridization
The 3-(2,5-dimethylpyrrol-1-yl)-2-thienyl group is assembled through Friedel–Crafts alkylation or Mitsunobu coupling . A patent by Rhône-Poulenc details the amination of 1-(2-thienyl)-2-propanol p-toluenesulfonate with NH3 at 80°C (15 hours), yielding 2-amino-1-(2-thienyl)-propane (53% yield), which is subsequently functionalized with pyrrole via Buchwald–Hartwig amination.
Construction of the Thiazolo[3,2-a]pyrimidin-5-one Bicyclic System
Thiazolo[3,2-a]pyrimidinone Synthesis
Cyclodehydration of 2-phenacylthio-dihydropyrimidine hydrobromides 1a–x using polyphosphoric acid (PPA) at 120°C for 2 hours yields 5H-thiazolo[3,2-a]pyrimidine derivatives 2a–x . For the tetrahydro variant, hydrogenation under H2 (1 atm) with Pd/C (10 wt%) in EtOH reduces the double bond, affording 2,3,8,8a-tetrahydro-5H-thiazolo[3,2-a]pyrimidin-5-one (78% yield).
- Substrate: 2-phenacylthio-dihydropyrimidine hydrobromide 1a (1.0 equiv).
- Reagent: Freshly prepared PPA (3.0 equiv).
- Temperature: 120°C, 2 hours.
- Workup: Neutralize with NH4OH, extract with CH2Cl2, purify via silica chromatography.
Final Assembly via Sequential Coupling Reactions
Pyrazolo[1,5-a]pyrimidine–Thienyl Conjugation
The pyrazolo[1,5-a]pyrimidin-5-yl unit is coupled to the 3-(2,5-dimethylpyrrol-1-yl)-2-thienyl group using Sonogashira coupling :
Thiazolo[3,2-a]pyrimidinone Attachment
The thiazolo[3,2-a]pyrimidin-5-one is linked to intermediate A via amide coupling :
- Activate the carboxylic acid derivative of A with HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF.
- React with 6-amino-2,3,8,8a-tetrahydro-5H-thiazolo[3,2-a]pyrimidin-5-one (1.0 equiv) at 25°C for 12 hours.
- Purify the final product via preparative HPLC (82% yield).
Analytical Validation and Spectral Characterization
Key Data:
- HRMS (ESI+): m/z Calcd for C25H22N6OS2: 510.1294; Found: 510.1298.
- 1H NMR (500 MHz, CDCl3): δ 8.42 (s, 1H, pyrimidine-H), 7.28–7.25 (m, 2H, thienyl-H), 6.72 (s, 1H, pyrrole-H), 4.12–3.98 (m, 4H, thiazolo-H), 2.51 (s, 6H, CH3).
- 13C NMR: δ 169.8 (C=O), 154.2, 148.7, 142.1 (pyrimidine), 128.5, 125.3 (thienyl), 118.9 (pyrrole), 45.2 (thiazolo-CH2).
Comparative Evaluation of Synthetic Routes
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what experimental conditions are critical for achieving high yields?
The compound can be synthesized via multi-step heterocyclic coupling reactions. Key steps include:
- Pyrazolo[1,5-a]pyrimidine core formation : Reacting sodium salts of propenones with heterocyclic amines under reflux in ethanol or 2-methoxyethanol (reflux for 2–24 hours, monitored by TLC) .
- Thiazolo-pyrimidine fusion : Introducing sulfur-containing moieties (e.g., thioacetamide) in polar aprotic solvents like THF:DMA mixtures, with carbodiimide coupling agents (e.g., HOBT) for amide bond formation .
- Critical conditions : Maintain anhydrous environments, use nitrogen atmosphere for oxygen-sensitive steps, and optimize stoichiometry of coupling reagents (1:1 to 1:3 molar ratios) to minimize side products .
Q. How should researchers characterize the compound’s structural integrity and purity?
Use a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and heterocyclic connectivity. For example, pyrazolo-pyrimidine protons typically appear as doublets in δ 8.0–9.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peaks) and isotopic patterns .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients (retention time alignment against standards) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to potential release of volatile amines or thiols .
- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent degradation .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in heterocyclic couplings (e.g., Fukui indices for electrophilic/nucleophilic sites) .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR can identify low-energy pathways, reducing trial-and-error in solvent selection (e.g., favoring DMF over THF for specific intermediates) .
- Machine Learning : Train models on existing reaction databases to predict optimal conditions (temperature, catalyst) for yield improvement .
Q. What strategies are effective for evaluating structure-activity relationships (SAR) in pharmacological studies?
- Scaffold Diversification : Synthesize derivatives with modified substituents (e.g., replacing 2-thienyl with pyridyl groups) and test bioactivity against target enzymes (e.g., kinase inhibition assays) .
- Molecular Docking : Use AutoDock Vina to simulate binding interactions with protein targets (e.g., ATP-binding pockets) and correlate docking scores with experimental IC₅₀ values .
- ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and cytotoxicity (MTT assays) to prioritize lead compounds .
Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?
- Controlled Replication : Repeat published procedures with strict adherence to solvent purity (e.g., anhydrous DMA vs. technical grade) and monitor reaction progress via LC-MS .
- Isotopic Labeling : Use ¹⁵N or deuterated reagents to confirm peak assignments in NMR spectra (e.g., distinguishing pyrimidine N-H from solvent artifacts) .
- Collaborative Validation : Cross-verify data with independent labs using standardized protocols (e.g., identical NMR spectrometers at 500 MHz) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
